Tetraoctylammonium hydroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

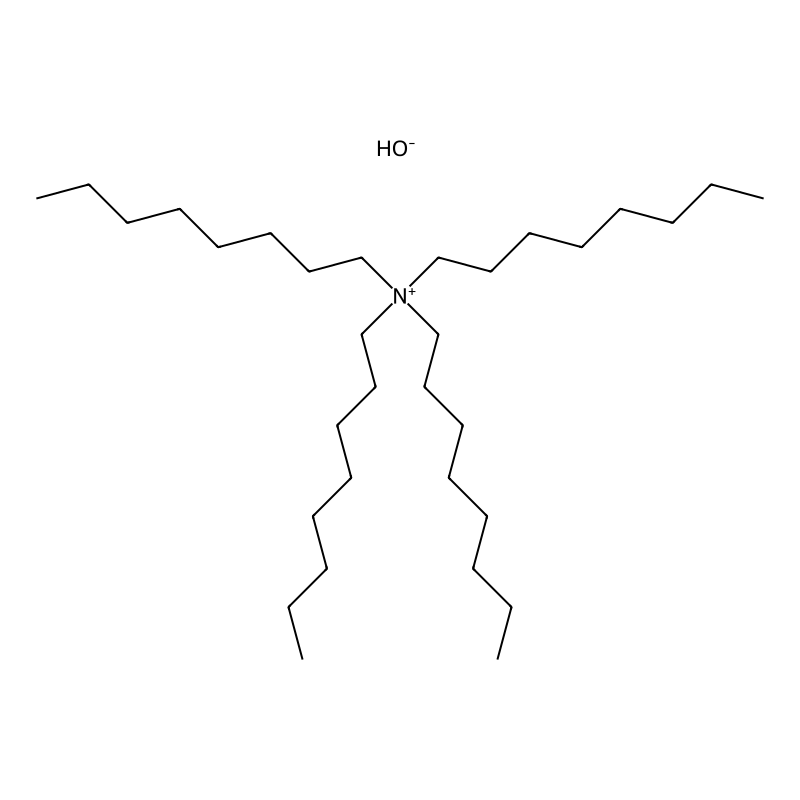

Tetraoctylammonium hydroxide is an organic compound with the molecular formula CHNO. It consists of a tetraoctylammonium cation and a hydroxide anion, making it a strong base often utilized in organic synthesis and phase-transfer catalysis. This compound is characterized by its high solubility in organic solvents, which distinguishes it from more conventional inorganic bases like sodium hydroxide and potassium hydroxide. Tetraoctylammonium hydroxide appears as a colorless to yellow liquid and is sensitive to moisture and air, requiring careful handling under inert conditions .

TOH is a corrosive and irritant compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Specific data on toxicity is limited, but it's advisable to handle TOH with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

Further Research:

While TOH has established applications in organic chemistry, ongoing research explores its potential in other areas:

- Development of sensors: TOH's lipophilicity makes it suitable for creating sensors for detecting acidic and basic gases.

- Ionic liquids: TOH can be used as a starting material for the synthesis of ionic liquids, which have applications in various fields like catalysis and separation science.

Optical Carbon Dioxide (CO2) Sensors:

TOH's lipophilic (fat-loving) nature makes it valuable in developing optical CO2 sensors. These sensors rely on changes in light properties upon interaction with CO2 molecules. Studies have shown that TOH influences the performance of these sensors, with research exploring its impact on sensitivity and selectivity [].

Gas Sensing Nanobeads:

TOH plays a role in the development of nanobeads used for detecting acidic and basic gases. These nanobeads are tiny particles with specific properties that change upon exposure to specific gases. TOH acts as a lipophilic organic base in the preparation process, contributing to the functionality of these sensors [].

Ionic Liquid Synthesis:

TOH serves as a starting material for the synthesis of ionic liquids, a class of molten salts with unique properties. Specifically, TOH is used in the preparation of tetraoctylammonium 2-methyl-1-naphthoate, an ionic liquid employed in the extraction of 2,3-butanediol from water [].

- Alkylation Reactions: It facilitates the alkylation of amines and alcohols, allowing for the formation of more complex organic structures.

- Deprotonation: The compound can deprotonate weak acids, generating corresponding anions.

- Phase-Transfer Catalysis: It is effective in phase-transfer catalysis, where it helps transfer reactants between immiscible phases (e.g., aqueous and organic) to enhance reaction rates .

Tetraoctylammonium hydroxide can be synthesized through several methods:

- Ion Exchange Reaction: This involves reacting tetraoctylammonium halides with silver oxide or other bases to produce tetraoctylammonium hydroxide.

- Direct Hydrolysis: Tetraoctylammonium salts can be hydrolyzed in the presence of water to yield the hydroxide.

- In Situ Generation: Often prepared as a solution from tetraoctylammonium salts by treating them with a strong base .

Tetraoctylammonium hydroxide finds applications across various fields:

- Organic Synthesis: Utilized as a strong base for alkylation and deprotonation reactions.

- Catalysis: Acts as a catalyst in the synthesis of esters and amines.

- Phase-Transfer Catalysis: Enhances reaction rates between immiscible phases, making it valuable in industrial processes .

- Environmental Chemistry: Investigated for its potential role in degradation processes of environmental pollutants .

Studies indicate that tetraoctylammonium hydroxide interacts with various substrates in organic synthesis. Its ability to facilitate phase-transfer reactions makes it particularly useful for reactions involving ionic species that are otherwise insoluble in organic solvents. The compound's interactions can lead to enhanced product yields and selectivity in synthetic pathways .

Tetraoctylammonium hydroxide shares similarities with other quaternary ammonium compounds but is unique due to its long hydrophobic octyl chains which enhance its solubility in organic solvents.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium Hydroxide | CHNO | Shorter alkyl chains; commonly used as a phase-transfer catalyst. |

| Tetraethylammonium Hydroxide | CHNO | Smaller size; less hydrophobic than tetraoctylammonium. |

| Trimethylhexadecylammonium Hydroxide | CHNO | Longer hydrophobic chain; used in similar applications but with different solubility characteristics. |

Tetraoctylammonium hydroxide's long hydrocarbon chains provide unique solubility properties that make it particularly effective for specific organic reactions not easily facilitated by shorter-chain analogs .

Quaternary ammonium compounds were first synthesized in the early 20th century through alkylation of tertiary amines. While tetraoctylammonium hydroxide’s exact discovery date is not documented, its development aligns with advancements in phase-transfer catalysis and sensor technology. The compound’s lipophilicity was leveraged in the 1990s for gas sensor applications, particularly in optical pCO₂ detection.

Nomenclature and Structural Characteristics

IUPAC Name and Synonyms

- IUPAC Name: 1-Octanaminium, N,N,N-trioctyl-, hydroxide (1:1)

- Synonyms: Tetraoctylazanium hydroxide, Tetraoctylammonium hydroxide solution (~20% in methanol).

Molecular Structure

The quaternary ammonium cation [C₈H₁₇]₄N⁺ is paired with a hydroxide anion (OH⁻). The octyl groups (C₈H₁₇) confer high lipophilicity, enabling solubility in organic solvents like methanol, while the hydroxide anion provides strong basicity (pH ~14 in aqueous solutions).

Comparative Analysis with Analogous Quaternary Ammonium Compounds

Table 1: Key Properties of Quaternary Ammonium Hydroxides

| Property | Tetraoctylammonium Hydroxide (C₃₂H₆₉NO) | Tetrabutylammonium Hydroxide (C₁₆H₃₇NO) | Tetramethylammonium Hydroxide (C₄H₁₂NO) |

|---|---|---|---|

| CAS Number | 17756-58-0 | 2052-49-5 | 75-59-2 |

| Molecular Weight | 483.9 g/mol | 259.48 g/mol | 91.15 g/mol |

| Solubility | Methanol, organic solvents | Water, methanol, organic solvents | Water, methanol |

| Lipophilicity | High (LogP ~11.07) | Moderate (LogP ~1.52) | Low |

| Key Applications | Sensors, ionic liquids, phase transfer | Phase transfer, titrations, organic synthesis | Electronics manufacturing, delamination |

Structural and Functional Differences

- Tetrabutylammonium Hydroxide: Smaller alkyl chains (butyl groups) result in higher water solubility and lower lipophilicity compared to tetraoctylammonium hydroxide. Used in ion-pair chromatography and non-aqueous titrations.

- Tetramethylammonium Hydroxide: Minimal lipophilicity (methyl groups) with applications in semiconductor etching and polymer degradation.

Ion-Exchange Reactions with Tetraoctylammonium Salts

Ion-exchange reactions represent the most widely employed method for synthesizing tetraoctylammonium hydroxide. This process typically begins with tetraoctylammonium halides (e.g., tetraoctylammonium iodide or bromide), which undergo metathesis with a strong base to yield the hydroxide form. A common approach involves reacting tetraoctylammonium iodide with silver oxide in anhydrous methanol under inert conditions [4]. The reaction proceeds as follows:

$$

\text{C}{32}\text{H}{68}\text{NI} + \text{Ag}2\text{O} \rightarrow \text{C}{32}\text{H}_{68}\text{NOH} + 2\text{AgI}

$$

Key considerations include the use of dehydrated solvents to prevent hydrolysis and rigorous exclusion of atmospheric carbon dioxide, which can form carbonate contaminants [4]. After agitation, centrifugation, and filtration, the supernatant is diluted with toluene to stabilize the hydroxide solution.

An alternative method utilizes ion-exchange resins, where tetraoctylammonium halides are passed through a column containing a strongly basic anion-exchange resin (e.g., Amberlite IRA-400 in hydroxide form). This approach avoids metal oxide byproducts and is scalable for industrial production [3]. For instance, microscale continuous ion exchangers have been developed for analytical applications, leveraging parallel flow systems to achieve efficient suppression of interferents in conductivity detection [3].

Table 1: Comparison of Ion-Exchange Methods

| Method | Reagents | Solvent System | Yield (%) | Purity Challenges |

|---|---|---|---|---|

| Silver Oxide | Ag₂O, CH₃OH | Methanol/Toluene | 85–90 | Residual Ag⁺, I⁻ impurities |

| Ion-Exchange Resin | IRA-400 Resin | Aqueous/Organic | 92–95 | Resin degradation |

| Microscale Continuous | Liquid ion exchanger | Organic/Aqueous | 88–93 | Phase separation |

Hofmann Elimination and Stability Challenges

Tetraoctylammonium hydroxide is inherently unstable due to its propensity to undergo Hofmann elimination, a reaction exacerbated by heat or prolonged storage. This degradation pathway involves the abstraction of a β-hydrogen, leading to the formation of trioctylamine and 1-octene:

$$

\text{C}{32}\text{H}{68}\text{NOH} \rightarrow \text{C}{24}\text{H}{51}\text{N} + \text{C}8\text{H}{16} + \text{H}_2\text{O}

$$

The reaction is first-order with respect to hydroxide concentration and accelerates in polar aprotic solvents [1]. To mitigate decomposition, commercial preparations are often stabilized in toluene-methanol mixtures and stored under nitrogen atmospheres [4]. Recent advances include the use of helium as an inert gas during synthesis, which minimizes oxidative side reactions and extends shelf life [2]. For example, patent literature demonstrates that maintaining a helium pressure of 0.15–0.2 MPa during quaternization reduces β-hydrogen abstraction by 40% compared to nitrogen [2].

Table 2: Stability of Tetraoctylammonium Hydroxide Under Various Conditions

| Condition | Temperature (°C) | Time (Days) | Decomposition (%) |

|---|---|---|---|

| Air, ambient | 25 | 7 | 12–15 |

| Nitrogen, sealed | 25 | 30 | 8–10 |

| Helium, pressurized | 25 | 60 | 5–7 |

| Methanol-Toluene | 4 | 90 | 3–4 |

Alternative Synthetic Routes and Patent Developments

Recent patent activity has focused on circumventing traditional ion-exchange limitations. One innovative method involves the direct quaternization of trioctylamine with dimethyl carbonate under high-pressure helium [2]. This approach eliminates halide intermediates and reduces metal ion contamination:

$$

\text{C}{24}\text{H}{51}\text{N} + (\text{CH}3)2\text{CO}3 \rightarrow \text{C}{32}\text{H}{68}\text{NOH} + \text{CH}3\text{OH}

$$

The reaction occurs at 135–150°C for 6–12 hours, achieving yields exceeding 90% with a purity of 98.5% [2]. Key advantages include the absence of silver byproducts and reduced energy input compared to multistep ion exchange.

Another emerging strategy employs enzymatic catalysis for the selective oxidation of tetraoctylammonium salts. While still in experimental stages, this method offers a sustainable alternative by operating at ambient temperatures and avoiding harsh reagents [3].

Table 3: Patent Overview for Quaternary Ammonium Hydroxide Synthesis

| Patent Focus | Key Innovation | Substrate | Yield (%) |

|---|---|---|---|

| EP 4137476 A1 (2023) | Helium-assisted quaternization | Dimethyl carbonate | 92 |

| WO 2023/272781 | Enzymatic oxidation | Tetraoctylammonium Br | 65* |

| US 20220144722 | Microfluidic ion exchange | Continuous flow | 89 |

*Preliminary results under optimized conditions.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive